molecular formula C30H22N2O5 B5031911 (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate

(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B5031911
M. Wt: 490.5 g/mol
InChI Key: MATAOMXRZVYTJI-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoxaline core substituted with phenyl groups and a carboxylate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,3-diphenylquinoxaline-6-carboxylic acid with (4-formyl-2,6-dimethoxyphenyl)boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Strong nucleophiles like sodium methoxide in an aprotic solvent.

Major Products Formed

    Oxidation: (4-Carboxy-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate.

    Reduction: (4-Hydroxymethyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate is studied for its potential as a fluorescent probe. The quinoxaline core exhibits fluorescence properties, making it useful in imaging and diagnostic applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and electronic devices.

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with molecular targets through various pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Formyl-2,6-dimethoxyphenyl)boronic acid
  • 2,3-Diphenylquinoxaline-6-carboxylic acid
  • (4-Hydroxymethyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate

Uniqueness

Compared to similar compounds, (4-Formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate stands out due to its combination of functional groups. The presence of both formyl and methoxy groups, along with the quinoxaline core, provides a unique set of chemical properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 2,3-diphenylquinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O5/c1-35-25-15-19(18-33)16-26(36-2)29(25)37-30(34)22-13-14-23-24(17-22)32-28(21-11-7-4-8-12-21)27(31-23)20-9-5-3-6-10-20/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATAOMXRZVYTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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